5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide
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Overview
Description
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is an aromatic heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide typically involves the functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. One common method includes the use of organometallic reagents such as organo-lithium, -magnesium, and -zinc compounds. These reagents facilitate selective metalation reactions, halogen/metal exchange reactions, and oxidative metal insertions . For instance, the reaction of 5-chloropyrazolo[1,5-a]pyrimidine with TMPZn under mild conditions can yield heterocyclic zinc intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar organometallic reagents and transition metal-catalyzed processes. The use of advanced synthetic strategies ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide undergoes various chemical reactions, including:
Substitution: Halogen/metal exchange reactions and nucleophilic substitutions are common, often using reagents like TMPZn.
Common Reagents and Conditions
Oxidation: DDQ in THF at 40°C for 5-7 hours.
Substitution: TMPZn under mild conditions.
Major Products
The major products formed from these reactions include various polysubstituted derivatives of pyrazolo[1,5-a]pyrimidine .
Scientific Research Applications
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a pharmacophore in the development of potential drugs for treating cancer, inflammatory diseases, and viral infections.
Biological Research: It serves as a selective inhibitor in studies involving phosphoinositide 3-kinase delta (PI3Kδ), which is crucial for cellular processes like proliferation and migration.
Industrial Applications: The compound is used in the synthesis of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2) and PI3Kδ . By inhibiting these targets, the compound can modulate cellular processes, including cell cycle progression and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Uniqueness
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities compared to its carbonitrile and carboxylic acid counterparts .
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,8,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAMVXVCWYVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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